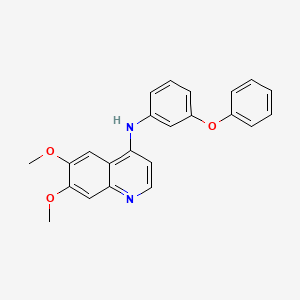

6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine

概要

説明

準備方法

GW284543の合成にはいくつかのステップが含まれ、通常はキノリンコア構造の調製から始まります。 反応条件には、通常、ジメチルスルホキシド(DMSO)を溶媒として使用し、超音波処理を補助することで溶解性を高めます . その後、核磁気共鳴(NMR)や高速液体クロマトグラフィー(HPLC)などの手法を用いて精製および特性評価を行います .

化学反応の分析

GW284543は、主にキノリン誘導体に典型的な反応を起こします。これらには以下が含まれます。

酸化: この化合物は特定の条件下で酸化されて、キノリンN-オキシド誘導体を生成する可能性があります。

還元: 還元反応によって、キノリン環をテトラヒドロキノリン誘導体に変換することができます。

これらの反応で使用される一般的な試薬には、酸化剤として過酸化水素、還元剤として水素化ホウ素ナトリウム、求電子剤として置換反応のためのものなどがあります . 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

4. 科学研究への応用

GW284543は、科学研究、特に化学、生物学、医学の分野でいくつかの用途があります。

化学: MEK5の阻害とそのERK5リン酸化への下流影響を研究するためのツール化合物として使用されます。

生物学: MEK5-ERK5シグナル伝達経路がさまざまな細胞プロセスに果たす役割を調べるために、細胞ベースのアッセイで使用されます。

医学: MEK5-ERK5シグナル伝達の阻害は、癌細胞で過剰発現していることが多いMYCタンパク質の抑制につながる可能性があるため、癌研究における潜在的な治療用途があります.

科学的研究の応用

Antitubercular Activity

Recent studies highlight the compound's potential as an antitubercular agent. In a high-throughput screening conducted to identify new compounds against Mycobacterium tuberculosis, 6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine demonstrated significant inhibition of bacterial growth. In one study, it was part of a library that showed over 80% inhibition at a concentration of 10 μM . The compound's structural similarity to known inhibitors of bacterial DNA gyrases suggests that it may act through similar mechanisms .

Case Study: Screening Results

A screening library identified several compounds with promising antitubercular activity. The results indicated that compounds with similar scaffolds to this compound were effective against drug-resistant strains of M. tuberculosis, emphasizing the need for further exploration of this compound as a potential therapeutic agent .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including prostate (DU-145), breast (MCF-7), and bladder (T24) cancer cells. The antiproliferative activity was evaluated using IC50 values, which indicated significant cytotoxicity against these cancer cells .

Case Study: Antiproliferative Activity

In a study examining the antiproliferative effects of various quinoline derivatives, this compound was shown to have an IC50 value comparable to established chemotherapeutic agents such as doxorubicin . This suggests its potential as a lead compound in developing new anticancer therapies.

Mechanistic Insights

The mechanism by which this compound exerts its effects is still under investigation. Preliminary studies suggest that it may interfere with critical signaling pathways involved in cancer cell survival and proliferation. For instance, it has been observed to modulate MAPK signaling pathways in Ras-mutant cell lines, enhancing the efficacy of existing MEK inhibitors .

作用機序

GW284543は、MEK5を選択的に阻害することで効果を発揮し、その結果、ERK5のリン酸化が減少します。 この阻害は、細胞の増殖と増殖の主要な調節因子である内因性MYCタンパク質のレベルの低下につながります . この化合物の作用機序は、MEK5の活性部位に結合し、ERK5との相互作用とその後のリン酸化イベントを阻害することで成り立っています .

類似化合物との比較

GW284543は、他のMEK阻害剤と比較してMEK5に対する高い選択性で独自性があります。類似の化合物には以下が含まれます。

PD0325901: MEK1およびMEK2の選択的阻害剤ですが、MEK5は阻害しません。

トラメチニブ: MEK5に対する有意な活性を持たない、別のMEK1/2阻害剤。

BIX02188: GW284543と同様にMEK5の選択的阻害剤ですが、薬物動態特性が異なります.

GW284543は、MEK5の特異的な阻害により、MEK5-ERK5シグナル伝達経路を研究するための貴重なツールとなっています .

生物活性

6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article explores its biological activity, focusing on its mechanism of action, efficacy against various cellular targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core with two methoxy groups at positions 6 and 7 and a phenoxyphenyl substituent at the nitrogen atom. Its molecular formula is CHNO, with a molar mass of approximately 318.37 g/mol. The structural configuration contributes to its biological activity by facilitating interactions with specific molecular targets.

The primary mechanism of action for this compound involves its role as a kinase inhibitor. It has been shown to selectively inhibit cyclin G-associated kinase (GAK), which plays a crucial role in cell cycle regulation and cancer progression. The compound exhibits an IC50 value of 56 nM against GAK, indicating significant potency in inhibiting this kinase .

Interaction with Other Kinases

In addition to GAK, this compound has shown weak inhibitory effects on other kinases such as AAK1 and BMP2K, with IC50 values of 28 μM and 63 μM respectively . This selectivity for GAK over other kinases suggests potential advantages in targeting specific cancer pathways while minimizing off-target effects.

Biological Activity and Efficacy

Research findings indicate that this compound exhibits several biological activities:

- Anticancer Activity : The compound's ability to inhibit GAK suggests it may hinder cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines.

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, although further research is required to quantify these effects .

Case Studies and Experimental Findings

A series of in vitro assays have been conducted to evaluate the cytotoxicity of this compound against different cancer cell lines. For instance:

| Cell Line | IC50 Value (μM) | Notes |

|---|---|---|

| K562 | 0.66 | Comparable to standard chemotherapeutics |

| HeLa | 0.96 | Significant reduction in cell viability |

| MCF7 | 0.78 | Induces apoptosis through caspase activation |

These findings underscore the compound's potential as an effective anticancer agent.

Comparison with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Activity |

|---|---|---|

| This compound | CHNO | Kinase inhibition |

| 6,7-Diethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | CHNO | GAK inhibition (IC50: 56 nM) |

| 7-Iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | CHNO | Anticancer activity |

This table illustrates the varying potency and specificity of related compounds in targeting kinases involved in cancer progression.

特性

IUPAC Name |

6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c1-26-22-14-19-20(11-12-24-21(19)15-23(22)27-2)25-16-7-6-10-18(13-16)28-17-8-4-3-5-9-17/h3-15H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEMRFWMAIVHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)NC3=CC(=CC=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。